Cas no 66373-28-2 (1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone)
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Methyl-2-morpholinopyrimidin-5-yl)ethanone
- 1-[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]ethanone
- LS-06618
- Ethanone, 1-[4-methyl-2-(4-morpholinyl)-5-pyrimidinyl]-
- H33202
- STK508764
- 1-(4-METHYL-2-MORPHOLIN-4-YL-PYRIMIDIN-5-YL)-ETHANONE
- CS-0322703
- 1-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone
- MFCD00223599
- 1-[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]ethan-1-one
- AKOS002666280
- 1-(4-Methyl-2-morpholinopyrimidin-5-yl)ethan-1-one
- ALBB-021749
- 66373-28-2
- 1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone
-
- MDL: MFCD00223599
- Inchi: 1S/C11H15N3O2/c1-8-10(9(2)15)7-12-11(13-8)14-3-5-16-6-4-14/h7H,3-6H2,1-2H3
- InChI Key: MXCWJESBRPGZCO-UHFFFAOYSA-N
- SMILES: O1CCN(C2N=CC(C(C)=O)=C(C)N=2)CC1
Computed Properties
- Exact Mass: 221.116426730Da
- Monoisotopic Mass: 221.116426730Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 55.3Ų
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 080467-500mg |
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone |
66373-28-2 | 500mg |
$168.00 | 2023-09-06 | ||
| Matrix Scientific | 080467-1g |
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone |
66373-28-2 | 1g |
$210.00 | 2023-09-06 | ||
| TRC | M241925-250mg |
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone |
66373-28-2 | 250mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M241925-500mg |
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone |
66373-28-2 | 500mg |
$ 300.00 | 2022-06-04 | ||
| TRC | M241925-1000mg |
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone |
66373-28-2 | 1g |
$ 480.00 | 2022-06-04 | ||
| Chemenu | CM523638-1g |
1-(4-Methyl-2-morpholinopyrimidin-5-yl)ethanone |
66373-28-2 | 97% | 1g |
$176 | 2023-02-02 | |
| abcr | AB373282-500 mg |
1-[4-Methyl-2-(morpholin-4-yl)pyrimidin-5-yl]ethanone; . |
66373-28-2 | 500MG |
€195.40 | 2023-02-20 | ||
| abcr | AB373282-1 g |
1-[4-Methyl-2-(morpholin-4-yl)pyrimidin-5-yl]ethanone; . |
66373-28-2 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB373282-500mg |
1-[4-Methyl-2-(morpholin-4-yl)pyrimidin-5-yl]ethanone; . |
66373-28-2 | 500mg |
€205.00 | 2025-04-17 | ||
| abcr | AB373282-1g |
1-[4-Methyl-2-(morpholin-4-yl)pyrimidin-5-yl]ethanone; . |
66373-28-2 | 1g |
€237.00 | 2025-04-17 |
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone Suppliers
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone
1-(4-Methyl-2-morpholinopyrimidin-5-yl)ethanone: A Comprehensive Overview
1-(4-Methyl-2-morpholinopyrimidin-5-yl)ethanone, identified by the CAS number 66373-28-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug discovery and chemical synthesis. The molecule's structure, comprising a pyrimidine ring substituted with a morpholine group and a methyl group, along with an ethanone moiety, contributes to its distinctive chemical properties and biological activity.
The pyrimidine ring system is a fundamental component of many bioactive compounds, including nucleosides and various pharmaceutical agents. In the case of 1-(4-Methyl-2-morpholinopyrimidin-5-yl)ethanone, the substitution pattern on the pyrimidine ring plays a crucial role in determining its reactivity and biological interactions. The morpholine substituent, known for its versatility in medicinal chemistry, enhances the compound's solubility and bioavailability, making it an attractive candidate for further study.
Recent advancements in synthetic methodologies have enabled the efficient construction of complex molecules like 1-(4-Methyl-2-morpholinopyrimidin-5-yl)ethanone. Researchers have employed innovative strategies, such as multicomponent reactions and microwave-assisted synthesis, to streamline the production process. These techniques not only improve yield but also reduce reaction times, aligning with the growing demand for sustainable chemical practices.
The biological evaluation of 1-(4-Methyl-2-morpholinopyrimidin-5-yl)ethanone has revealed promising results in various assays. Studies indicate that this compound exhibits potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary data from cellular assays demonstrate its ability to modulate signaling pathways associated with cancer progression, highlighting its potential role in oncology research.
In terms of applications, 1-(4-Methyl-2-morpholinopyrimidin-5-yl)ethanone serves as a valuable building block in the construction of more complex molecular architectures. Its versatility allows chemists to explore diverse substitution patterns and functional groups, expanding its utility in drug design. The compound's stability under physiological conditions also makes it suitable for use in vitro and in vivo studies.
The synthesis of 1-(4-Methyl-2-morpholinopyrimidin-5-yl)ethanone involves a series of well-defined steps that ensure high purity and consistency. Starting from readily available precursors, such as morpholine derivatives and aldehyde compounds, chemists employ optimized reaction conditions to achieve the desired product. The use of modern analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), ensures precise characterization of the compound.
The integration of computational chemistry tools has further enhanced our understanding of 1-(4-Methyl-2-morpholinopyrimidin-5-y l)ethanone's properties. Molecular docking studies have provided insights into its binding affinities with target proteins, while quantum mechanical calculations have elucidated its electronic structure and reactivity. These computational approaches complement experimental findings, offering a comprehensive view of the compound's behavior at both molecular and macroscopic levels.
In conclusion, 1-(4-Methyl-2-morpholinopyrimidin--5-y l)ethanone, CAS number 66373--28--2, stands as a testament to the ingenuity of modern chemical research. Its unique structure, coupled with advancements in synthetic and analytical techniques, positions it as a valuable asset in both academic and industrial settings. As research continues to uncover new applications for this compound, its significance within the scientific community is likely to grow further.
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